molecular formula C13H18O2 B8311987 3-(3-Oxobut-1-enyl)-2,4,4-trimethylcyclohex-2-en-1-one CAS No. 27185-77-9

3-(3-Oxobut-1-enyl)-2,4,4-trimethylcyclohex-2-en-1-one

Cat. No. B8311987
M. Wt: 206.28 g/mol
InChI Key: OBHGOXFSRVNKBS-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04352943

Procedure details

To a solution, pre-cooled to 0° C., of 140 g (0.068 mol) of 4-(2,6,6-trimethyl-3-hydroxy-cyclohex-1-en-1-yl)-but-3-en-2-one in 500 ml of ether are added dropwise over a period of 10 minutes 700 ml of an aqueous solution, cooled to 0° C., of 202.6 g of sodium dichromate dihydrate and 186 g of concentrated sulphuric acid with intensive cooling and good stirring so that a temperature of 5° C. is not exceeded. The mixture is then stirred for a further 5 minutes at 5° C., treated with 500 ml of ether, the ether phase is washed three times with water, three times with soda solution and again three times with water, dried over sodium sulphate and concentrated. Distillation of the resulting 125 g of crude product over a 10 cm Widmer column gave 103 g of more than 94% pure 4-(2,6,6-trimethyl-3-oxo-cyclohex-1-en-1-yl)-but- 3-en-2-one of boiling point 109°-110° C./0.05 mm Hg; melting point 50°-51° C.
Quantity
140 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
700 mL
Type
reactant
Reaction Step Two
Name
sodium dichromate dihydrate
Quantity
202.6 g
Type
reactant
Reaction Step Three
Quantity
186 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
4-(2,6,6-trimethyl-3-oxo-cyclohex-1-en-1-yl)-but- 3-en-2-one
Yield
94%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]([OH:8])[CH2:6][CH2:5][C:4]([CH3:10])([CH3:9])[C:3]=1[CH:11]=[CH:12][C:13](=[O:15])[CH3:14].O.O.[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].S(=O)(=O)(O)O>CCOCC>[CH3:1][C:2]1[C:7](=[O:8])[CH2:6][CH2:5][C:4]([CH3:9])([CH3:10])[C:3]=1[CH:11]=[CH:12][C:13](=[O:15])[CH3:14] |f:1.2.3.4.5|

Inputs

Step One
Name
Quantity
140 g
Type
reactant
Smiles
CC1=C(C(CCC1O)(C)C)C=CC(C)=O
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
aqueous solution
Quantity
700 mL
Type
reactant
Smiles
Step Three
Name
sodium dichromate dihydrate
Quantity
202.6 g
Type
reactant
Smiles
O.O.[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
186 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
good stirring so that a temperature of 5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with intensive cooling
STIRRING
Type
STIRRING
Details
The mixture is then stirred for a further 5 minutes at 5° C.
Duration
5 min
WASH
Type
WASH
Details
the ether phase is washed three times with water, three times with soda solution and again three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
Distillation of the resulting 125 g of crude product over a 10 cm Widmer column

Outcomes

Product
Name
4-(2,6,6-trimethyl-3-oxo-cyclohex-1-en-1-yl)-but- 3-en-2-one
Type
product
Smiles
CC1=C(C(CCC1=O)(C)C)C=CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 103 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 734.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.